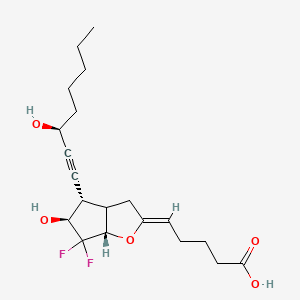
Dfldehprosta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dfldehprosta: is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dfldehprosta typically involves a multi-step process that includes the following steps:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dfldehprosta undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dfldehprosta has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: this compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Dfldehprosta involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the cell surface, triggering a cascade of intracellular events.
Pathways Involved: The compound activates signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Comparación Con Compuestos Similares
Dfldehprosta is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like prostacyclin and epoprostenol share some structural similarities with this compound.
Uniqueness: Unlike these compounds, this compound exhibits higher stability and a broader range of reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
80226-91-1 |
|---|---|
Fórmula molecular |
C20H28F2O5 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(4S,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H28F2O5/c1-2-3-4-7-13(23)10-11-15-16-12-14(8-5-6-9-17(24)25)27-19(16)20(21,22)18(15)26/h8,13,15-16,18-19,23,26H,2-7,9,12H2,1H3,(H,24,25)/b14-8-/t13-,15+,16?,18-,19-/m0/s1 |
Clave InChI |
CBLJBAMYHQOPFV-WEVREMHOSA-N |
SMILES isomérico |
CCCCC[C@@H](C#C[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCCC(=O)O)/O2)(F)F)O)O |
SMILES canónico |
CCCCCC(C#CC1C2CC(=CCCCC(=O)O)OC2C(C1O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)

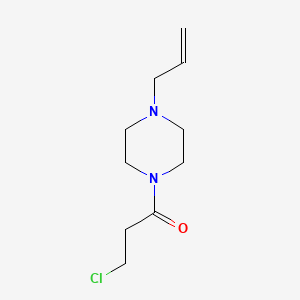
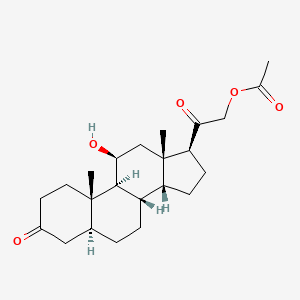



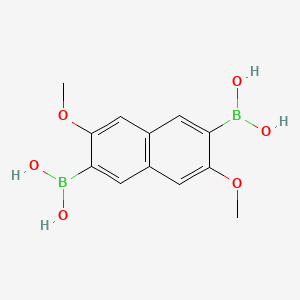
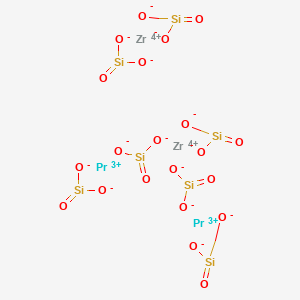
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)


